molecular formula C8H6FNO5 B2690792 3-Fluoro-2-nitrophenoxyacetic acid CAS No. 1592955-55-9

3-Fluoro-2-nitrophenoxyacetic acid

Cat. No.: B2690792
CAS No.: 1592955-55-9
M. Wt: 215.136
InChI Key: ICGSJWFPVDBNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-nitrophenoxyacetic acid is an organic compound with the molecular formula C8H6FNO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-nitrophenoxyacetic acid typically involves the nitration of 3-fluorophenol followed by the esterification of the resulting nitrophenol with chloroacetic acid. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst for the nitration step and a base such as sodium hydroxide for the esterification process.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-nitrophenoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-fluoro-2-aminophenoxyacetic acid, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

3-Fluoro-2-nitrophenoxyacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-nitrophenoxyacetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological molecules. The pathways involved may include enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

  • 2-Fluoro-3-nitrophenoxyacetic acid
  • 3-Fluoro-4-nitrophenoxyacetic acid
  • 3-Fluoro-2-nitrobenzoic acid

Comparison: Compared to similar compounds, 3-Fluoro-2-nitrophenoxyacetic acid is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-fluoro-2-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO5/c9-5-2-1-3-6(8(5)10(13)14)15-4-7(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGSJWFPVDBNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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